Ethyl 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with ethyl, methyl, and pyridinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate and pyridine-2-carboxaldehyde. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the pyridinylmethyl group, making it less versatile in certain applications.
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and properties.
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor for ester derivatives.
Uniqueness
Ethyl 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylate is unique due to the presence of the pyridinylmethyl group, which enhances its potential for various chemical modifications and applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-11(2)17(12(14)3)10-13-7-5-6-8-16-13/h5-9H,4,10H2,1-3H3 |
InChI Key |
IHVXGKXGOUUHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.